molecular formula C19H14F3NO3S2 B2682354 (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 1198159-81-7

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B2682354
CAS RN: 1198159-81-7
M. Wt: 425.44
InChI Key: LXMAFDMBKNQFBC-SXGWCWSVSA-N
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Description

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H14F3NO3S2 and its molecular weight is 425.44. The purity is usually 95%.
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Scientific Research Applications

CNS Penetrability and Serotonin Receptor Antagonism

  • Application : This compound is structurally similar to 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a potent serotonin-3 receptor antagonist with central nervous system (CNS) penetrability. Such compounds are valuable pharmacological tools for both in vitro and in vivo studies of serotonin receptors (Rosen et al., 1990).

Antimicrobial Applications

  • Application : Thiazolidinone derivatives, like the compound , have been utilized in the synthesis of various antimicrobial agents. Some derivatives have shown promising activities against various microbes, highlighting their potential in antimicrobial research (Gouda et al., 2010).

Cancer Treatment and Photodynamic Therapy

  • Application : Similar thiazolidinone compounds have been explored for their potential in photodynamic therapy, especially in the treatment of cancer. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Structural and Theoretical Studies

  • Application : Thiazolidinone derivatives have been characterized through X-ray crystallography, NMR spectra, and theoretical investigations, providing insight into their molecular structure and potential applications in material science (Khelloul et al., 2016).

Photo-Oxidation and Synthesis

  • Application : These compounds are used in photo-oxidation processes, particularly in the synthesis of various derivatives, showcasing their importance in organic synthesis and chemical research (Takata et al., 1985).

Antimicrobial and Antifungal Studies

  • Application : Thiazolidin-4-one derivatives, closely related to the compound , have been synthesized and evaluated for antimicrobial activities. These studies demonstrate their effectiveness against certain bacterial and fungal strains (Wardkhan et al., 2008).

Conductivity and Thermal Properties

  • Application : Thiazolidin-4-one derivatives have been analyzed for their conductivity and thermal properties. These properties are significant in material science, particularly in developing new materials with specific thermal and electrical characteristics (Kaya et al., 2020).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3S2/c1-2-26-15-8-11(6-7-14(15)24)9-16-17(25)23(18(27)28-16)13-5-3-4-12(10-13)19(20,21)22/h3-10,24H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMAFDMBKNQFBC-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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